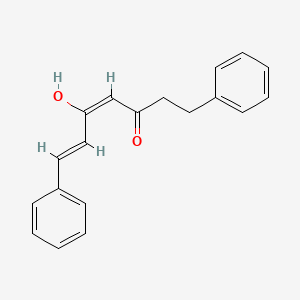
5-Hydroxy-1,7-diphenyl-4E,6E-dien-3-heptanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound is known for its diverse biological activities and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-1,7-diphenyl-4E,6E-dien-3-heptanone typically involves the use of starting materials such as benzaldehyde and acetophenone. The reaction proceeds through a series of steps including aldol condensation, dehydration, and cyclization. The reaction conditions often involve the use of bases like sodium hydroxide or potassium hydroxide, and solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques like continuous flow synthesis and high-performance liquid chromatography (HPLC) for purification .
化学反応の分析
Types of Reactions
5-Hydroxy-1,7-diphenyl-4E,6E-dien-3-heptanone undergoes various chemical reactions including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The double bonds can be reduced to single bonds.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) for halogenation and nitration reactions.
Major Products
Oxidation: Formation of diketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
5-Hydroxy-1,7-diphenyl-4E,6E-dien-3-heptanone has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases like cancer and neurodegenerative disorders.
Industry: Used in the development of natural product-based pharmaceuticals and nutraceuticals.
作用機序
The mechanism of action of 5-Hydroxy-1,7-diphenyl-4E,6E-dien-3-heptanone involves its interaction with various molecular targets and pathways:
Molecular Targets: It targets enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.
類似化合物との比較
Similar Compounds
Curcumin: Another diarylheptanoid with similar anti-inflammatory and antioxidant properties.
Gingerol: Found in ginger, shares structural similarities and biological activities.
Bisdemethoxycurcumin: A derivative of curcumin with enhanced stability and bioavailability.
Uniqueness
5-Hydroxy-1,7-diphenyl-4E,6E-dien-3-heptanone is unique due to its specific structural features and the presence of both hydroxyl and phenyl groups, which contribute to its diverse biological activities and potential therapeutic applications .
生物活性
5-Hydroxy-1,7-diphenyl-4E,6E-dien-3-heptanone is a diarylheptanoid compound primarily derived from the dried rhizomes of various species of the Alpinia genus, including Alpinia galanga and Alpinia officinarum. This compound has garnered attention in pharmacological research due to its diverse biological activities.
- Molecular Formula: C19H18O2
- Molecular Weight: 278.35 g/mol
- CAS Number: 87095-77-0
- LogP: 4.6 (indicating moderate lipophilicity)
Biological Activities
The biological activity of this compound has been extensively studied, revealing several potential therapeutic effects:
1. Antioxidant Activity
Research indicates that diarylheptanoids exhibit significant antioxidant properties, which can mitigate oxidative stress in cells. This activity is crucial for preventing cellular damage and reducing the risk of chronic diseases.
2. Anti-inflammatory Effects
This compound has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines and pathways such as NF-kB and MAPK/ERK signaling pathways .
3. Antimicrobial Properties
This compound demonstrates antimicrobial activity against a variety of pathogens, including bacteria and fungi. It has been effective against strains such as Staphylococcus aureus and Candida albicans, suggesting its potential use in treating infections .
4. Anticancer Potential
Studies have reported that this compound can induce apoptosis in cancer cells and inhibit tumor growth by affecting cell cycle regulation and promoting autophagy . Its effects on various cancer cell lines have been documented, indicating a broad spectrum of anticancer activity.
5. Neuroprotective Effects
Emerging evidence suggests that this compound may protect neuronal cells from damage induced by oxidative stress and neuroinflammation, potentially offering therapeutic avenues for neurodegenerative diseases .
Research Findings
Several studies have characterized the biological activities of this compound:
Case Studies
- Case Study on Anticancer Activity : In a controlled study involving breast cancer cells, treatment with this compound resulted in a dose-dependent increase in apoptosis markers and a decrease in cell viability after 48 hours of exposure.
- Case Study on Anti-inflammatory Effects : A study assessing the inflammatory response in murine models showed that administration of this compound significantly reduced levels of TNF-alpha and IL-6 after LPS stimulation.
特性
分子式 |
C19H18O2 |
|---|---|
分子量 |
278.3 g/mol |
IUPAC名 |
(4E,6E)-5-hydroxy-1,7-diphenylhepta-4,6-dien-3-one |
InChI |
InChI=1S/C19H18O2/c20-18(13-11-16-7-3-1-4-8-16)15-19(21)14-12-17-9-5-2-6-10-17/h1-11,13,15,20H,12,14H2/b13-11+,18-15+ |
InChIキー |
MJCANANSGRMBIC-COWYBJPUSA-N |
異性体SMILES |
C1=CC=C(C=C1)CCC(=O)/C=C(\C=C\C2=CC=CC=C2)/O |
正規SMILES |
C1=CC=C(C=C1)CCC(=O)C=C(C=CC2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















